2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid

Catalog No.
S784304
CAS No.
1187933-13-6
M.F
C11H9F3O2
M. Wt
230.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxyli...

CAS Number

1187933-13-6

Product Name

2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid

IUPAC Name

2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16)

InChI Key

SHCKKENSUDTLMS-UHFFFAOYSA-N

SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F

2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring and a trifluoromethyl group attached to a phenyl ring. This structure imparts unique physical and chemical properties, making it a valuable compound in various fields of research and industry. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes, potentially influencing its biological activity and reactivity.

  • Medchem (Medicinal Chemistry): The presence of the carboxylic acid group suggests potential for the molecule to be a precursor for drug development. The trifluoromethyl group and the cyclopropane ring can influence the molecule's interaction with biological targets. Further research would be needed to determine its biological activity and potential for drug development [].
  • Material Science: Carboxylic acids can be used as building blocks for various polymers. The rigid cyclopropane ring and the electron-withdrawing trifluoromethyl group could impart unique properties to polymers derived from this molecule. Research into its polymeric derivatives and their potential applications is warranted [].
  • Organic Synthesis: The molecule could be a valuable intermediate in the synthesis of more complex molecules due to the presence of functional groups like the carboxylic acid. Research on its reactivity and its use in organic synthesis pathways could be of interest [].

  • Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or other carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for the introduction of various substituents. Reagents like bromine or nitric acid are typically used for these reactions.

These reactions enable the synthesis of various derivatives that can be useful in different applications.

Research into the biological activity of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid indicates potential antimicrobial and anti-inflammatory properties. The mechanism of action is believed to involve interactions with specific molecular targets within biological systems, modulating enzyme and receptor activity. The trifluoromethyl group contributes to the compound's lipophilicity, facilitating cellular penetration and interaction with biomolecules.

The synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid typically involves cyclopropanation reactions. A common synthetic route includes:

  • Cyclopropanation Reaction: This often involves the reaction of 2-(trifluoromethyl)phenyl diazomethane with ethyl diazoacetate in the presence of a rhodium catalyst.
  • Reaction Conditions: The reaction is generally carried out under mild conditions to yield the desired cyclopropane derivative efficiently.

For industrial production, continuous flow reactors may be employed to optimize yields and purity, along with purification techniques such as recrystallization and chromatography.

The applications of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid span several fields:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Ongoing studies are exploring its potential as a drug candidate due to its biological activities.
  • Industry: The compound is utilized in developing agrochemicals and specialty chemicals, where its unique properties can be advantageous.

The interaction studies of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid focus on its ability to modulate biological pathways through specific molecular interactions. Its lipophilicity allows it to effectively penetrate cell membranes, where it can interact with enzymes and receptors, leading to various biological effects. Current research aims to elucidate the precise mechanisms and pathways involved in these interactions.

Several compounds share structural similarities with 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid:

  • 2-[2-(Trifluoromethyl)phenyl]propanoic acid
  • 2-[2-(Trifluoromethyl)phenyl]acetic acid
  • 2-[2-(Trifluoromethyl)phenyl]butanoic acid

Comparison:
The unique cyclopropane ring in 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid imparts rigidity that influences its reactivity and biological activity compared to its analogs. Additionally, the trifluoromethyl group enhances stability and lipophilicity, making this compound particularly valuable for various applications in chemistry and medicine.

XLogP3

2.5

Dates

Modify: 2023-08-15

Explore Compound Types